molecular formula C17H26N2O4 B14038509 2-(tert-Butoxycarbonyl)-3-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

2-(tert-Butoxycarbonyl)-3-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

Cat. No.: B14038509
M. Wt: 322.4 g/mol
InChI Key: FDKSLNKHEJVIIP-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-3-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)-3-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid typically involves the protection of amino groups using the tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-3-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the corresponding amine, which can be further functionalized .

Scientific Research Applications

2-(tert-Butoxycarbonyl)-3-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-3-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid involves the selective protection and deprotection of amino groups. The Boc group provides stability to the molecule during various synthetic transformations and can be removed under acidic conditions to reveal the free amine . This selective protection-deprotection mechanism is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butoxycarbonyl)-3-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with an indazole core. This combination provides distinct reactivity and stability, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3-propan-2-yl-6,7-dihydro-4H-indazole-5-carboxylic acid

InChI

InChI=1S/C17H26N2O4/c1-10(2)13-11-9-17(6,14(20)21)8-7-12(11)18-19(13)15(22)23-16(3,4)5/h10H,7-9H2,1-6H3,(H,20,21)

InChI Key

FDKSLNKHEJVIIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2CC(CCC2=NN1C(=O)OC(C)(C)C)(C)C(=O)O

Origin of Product

United States

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